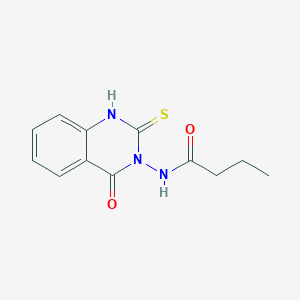
N-3-isoxazolyl-2-(4-methylphenoxy)butanamide
Overview
Description
N-3-isoxazolyl-2-(4-methylphenoxy)butanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as LY303511, and it has been found to have numerous applications in different fields of study.
Mechanism of Action
The mechanism of action of N-3-isoxazolyl-2-(4-methylphenoxy)butanamide is not well understood. However, it has been found to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). This inhibition leads to the activation of the apoptotic pathway, which results in the death of cancer cells. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which has been linked to its neuroprotective and vasodilatory effects.
Biochemical and Physiological Effects
This compound has been found to have numerous biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to have neuroprotective effects, where it protects neurons from damage caused by oxidative stress. Additionally, it has been found to have vasodilatory effects, where it relaxes blood vessels, leading to increased blood flow.
Advantages and Limitations for Lab Experiments
The use of N-3-isoxazolyl-2-(4-methylphenoxy)butanamide in lab experiments has numerous advantages. It has been found to be a potent anticancer agent, making it a valuable tool in cancer research. It also has neuroprotective and vasodilatory effects, making it useful in the study of the central nervous system and cardiovascular system, respectively. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability.
Future Directions
There are numerous future directions for the study of N-3-isoxazolyl-2-(4-methylphenoxy)butanamide. These include the study of its mechanism of action, which is not well understood. Additionally, there is a need to investigate its potential use in the treatment of other diseases apart from cancer. Furthermore, there is a need to develop more efficient synthesis methods that can yield high purity products.
Conclusion
In conclusion, this compound is a chemical compound that has numerous applications in scientific research. It has been found to have potent anticancer activity, neuroprotective effects, and vasodilatory effects. Its mechanism of action is not well understood, and there is a need for further research to investigate its potential use in the treatment of other diseases. The development of more efficient synthesis methods is also necessary to facilitate its use in scientific research.
Scientific Research Applications
N-3-isoxazolyl-2-(4-methylphenoxy)butanamide has been used in various scientific research studies. It has been found to have potent anticancer activity and has been used in cancer research. It has also been used in the study of the central nervous system, where it has been found to have neuroprotective effects. Additionally, it has been used in cardiovascular research, where it has been found to have vasodilatory effects.
properties
IUPAC Name |
2-(4-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-12(14(17)15-13-8-9-18-16-13)19-11-6-4-10(2)5-7-11/h4-9,12H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHHADIQYVWMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-dimethoxy-2-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4728005.png)
![N-{4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4728006.png)
![2-{2-[(3,4-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4728020.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide](/img/structure/B4728025.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4728036.png)


![1,5-dimethyl-N-(2-{[(1-naphthylamino)carbonothioyl]amino}ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4728060.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B4728072.png)
![ethyl 2-({[(6-nitro-1,3-benzothiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4728080.png)


![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4728102.png)